![molecular formula C24H21NO4 B6525194 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide CAS No. 929428-12-6](/img/structure/B6525194.png)
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, or MMP-4-MPC-1-BC, is a synthetic benzofuran derivative with a wide range of applications in scientific research. It has been used in studies of biochemical and physiological effects, as well as in laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMP-4-MPC-1-BC.
Mechanism of Action
Target of Action
The primary targets of 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide are currently unknown. This compound is structurally similar to certain flavonoids , which are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the function or activity of the target, leading to downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Flavonoids, which share structural similarities with this compound, are known to modulate various biochemical pathways, including those involved in inflammation, oxidation, and cell signaling
Advantages and Limitations for Lab Experiments
MMP-4-MPC-1-BC has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound, and it has a wide range of biological activity. However, it also has some limitations. It has a relatively short half-life, and its effects can be unpredictable.
Future Directions
MMP-4-MPC-1-BC has a wide range of potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various diseases. It could also be used in laboratory experiments to study the mechanism of action of various drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new drugs with improved efficacy and safety profiles.
Synthesis Methods
MMP-4-MPC-1-BC is synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with 4-methylphenylacetic acid to form the di-acid intermediate. This intermediate is then reacted with arylmagnesium bromide to form an arylmagnesium intermediate, which is then reacted with methylbenzofuran-3-carboxylate to form the desired product, MMP-4-MPC-1-BC.
Scientific Research Applications
MMP-4-MPC-1-BC has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various compounds. It has also been used in laboratory experiments to study the mechanism of action of various drugs.
properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-4-8-17(9-5-15)25-24(26)22-20-14-19(28-3)12-13-21(20)29-23(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLVPWWZGTCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide |
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